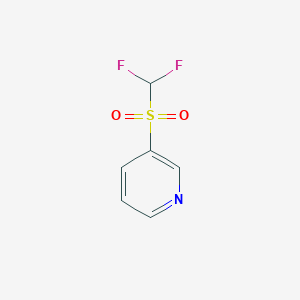

3-((Difluoromethyl)sulfonyl)pyridine

Description

Properties

Molecular Formula |

C6H5F2NO2S |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

3-(difluoromethylsulfonyl)pyridine |

InChI |

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h1-4,6H |

InChI Key |

DGXYSHQFBGNRED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of pyridine derivatives are heavily influenced by substituents. Below is a comparison of 3-((Difluoromethyl)sulfonyl)pyridine with structurally related compounds:

Physicochemical and Pharmacokinetic Differences

- Electron-Withdrawing Effects : The -SO₂CF₂H group in this compound provides moderate electron withdrawal compared to -SO₂CF₃ (trifluoromethylsulfonyl), which has a stronger inductive effect. This difference impacts reactivity in nucleophilic substitution reactions and pKa values .

- Lipophilicity : Difluoromethyl groups (logP ~1.2) balance hydrophobicity better than trifluoromethyl (logP ~2.0), improving membrane permeability while avoiding excessive accumulation in fatty tissues .

- Metabolic Stability : The C-F bond in difluoromethyl resists oxidative cleavage more effectively than methylsulfonyl (-SO₂CH₃) groups, as seen in comparisons with and .

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-((Difluoromethyl)sulfonyl)pyridine, and how do reaction conditions influence yield and purity?

A1. The synthesis typically involves sulfonylation of pyridine derivatives using difluoromethylsulfonyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction parameters like temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometric control (1:1 molar ratio of pyridine to sulfonyl chloride) are critical. Excess sulfonyl chloride can lead to over-sulfonylation, while moisture may hydrolyze intermediates, reducing yield. Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) is recommended .

Q. Q2. Which spectroscopic techniques are optimal for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and NMR, is essential for confirming the sulfonyl and difluoromethyl groups. Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How can competing side reactions (e.g., hydrolysis or over-sulfonylation) during sulfonylation be mitigated?

A3. Side reactions are minimized by:

- Stoichiometric control : Use pyridine derivatives in slight excess to avoid over-sulfonylation.

- Moisture-free conditions : Employ anhydrous solvents and inert atmospheres (N/Ar).

- Low temperatures : Conduct reactions at 0–5°C to slow hydrolysis.

- Additives : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl chloride reactivity, reducing reaction time .

Q. Q4. What computational methods aid in predicting regioselectivity during sulfonylation?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict sulfonyl group orientation. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites on pyridine, guiding experimental design. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Biological Activity & Applications

Q. Q5. How can researchers assess the compound’s interactions with biological targets (e.g., enzymes)?

A5. Use biochemical assays like:

Q. Q6. How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

A6. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing nature increases acidity of adjacent protons (p ~1–2), promoting hydrogen bonding with targets. Fluorine’s van der Waals radius (~1.47 Å) allows optimal hydrophobic packing in binding pockets .

Data Analysis & Contradictions

Q. Q7. How should researchers resolve discrepancies in biological activity data across studies?

A7. Investigate:

Q. Q8. What strategies validate the compound’s stability under physiological conditions?

A8. Conduct:

- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS.

- Plasma stability assays : Incubate with human/animal plasma and monitor hydrolysis via TLC or NMR .

Advanced Applications & Optimization

Q. Q9. How can structural modifications enhance CNS penetration for neurological targets?

A9. Optimize:

Q. Q10. What in silico tools predict metabolic pathways for this compound?

A10. Use software like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.